Acute Intravenous Toxicity: N,N-Diethylisonicotinamide Demonstrates 1.33-fold Lower Lethality Compared to Nikethamide
In comparative toxicity assessments, N,N-Diethylisonicotinamide (the 4-pyridine isomer) exhibits a 33% lower acute lethality in mice following intravenous administration than its positional isomer, N,N-Diethylnicotinamide (Nikethamide, the 3-pyridine isomer) [1]. This difference is critical for laboratories handling these compounds as analytical standards or intermediates, where relative safety profiles influence handling protocols and risk assessments.
| Evidence Dimension | Acute Intravenous Toxicity (LD50) |
|---|---|
| Target Compound Data | 320 mg/kg |
| Comparator Or Baseline | N,N-Diethylnicotinamide (Nikethamide, CAS 59-26-7): 240 mg/kg |
| Quantified Difference | Target compound LD50 is 1.33-fold higher (33% less lethal) |
| Conditions | Mouse model, intravenous administration |
Why This Matters
For procurement, this quantitative difference in safety margin is a decisive factor for laboratories prioritizing lower acute toxicity in their chemical inventory, justifying selection of the 4-isomer over the more hazardous 3-isomer for certain research applications.
- [1] PubChem. Nikethamide (Compound Summary) - Toxicity Section. Retrieved April 20, 2026. View Source
